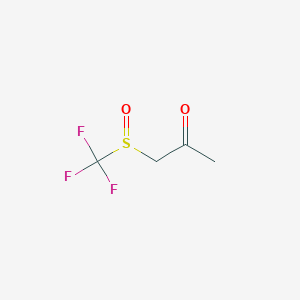

1-(Trifluoromethanesulfinyl)propan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

61916-00-5 |

|---|---|

Molecular Formula |

C4H5F3O2S |

Molecular Weight |

174.14 g/mol |

IUPAC Name |

1-(trifluoromethylsulfinyl)propan-2-one |

InChI |

InChI=1S/C4H5F3O2S/c1-3(8)2-10(9)4(5,6)7/h2H2,1H3 |

InChI Key |

KHLWIHIOEKMGHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CS(=O)C(F)(F)F |

Origin of Product |

United States |

Reactivity and Advanced Chemical Transformations of 1 Trifluoromethanesulfinyl Propan 2 One

Transformations Involving the Trifluoromethanesulfinyl Moiety

The trifluoromethanesulfinyl group is a key functional handle that can undergo several important transformations, including oxidation, reduction, and rearrangement. These reactions provide access to a range of other valuable trifluoromethyl-substituted organosulfur compounds.

Controlled Oxidation to Trifluoromethanesulfonyl Analogs

The oxidation of sulfoxides to sulfones is a fundamental transformation in organosulfur chemistry. In the case of 1-(trifluoromethanesulfinyl)propan-2-one, controlled oxidation of the sulfinyl group yields the corresponding trifluoromethanesulfonyl analog, 1-(trifluoromethanesulfonyl)propan-2-one. This transformation is significant as it converts the chiral sulfoxide (B87167) into an achiral, but highly electron-withdrawing, sulfone.

The primary challenge in this reaction is preventing over-oxidation, which is a common issue. However, specific reagents and conditions can achieve the desired selectivity. For instance, the oxidation of trifluoromethyl sulfides to sulfoxides has been reported using 15% hydrogen peroxide in trifluoroacetic acid, with the acid helping to increase selectivity and prevent the formation of the sulfone. rsc.org A similar approach can be applied to the oxidation of the trifluoromethanesulfinyl group. The use of milder oxidizing agents is crucial for achieving high yields of the desired sulfone without side reactions.

Table 1: Common Oxidizing Agents for Sulfoxide to Sulfone Conversion

| Oxidizing Agent | Typical Conditions | Notes |

| Hydrogen Peroxide (H₂O₂) | Acetic acid or trifluoroacetic acid | A common and "green" oxidant; acid catalyst often required. rsc.org |

| meta-Chloroperoxybenzoic acid (mCPBA) | Chlorinated solvents (e.g., CH₂Cl₂) | Highly effective and generally selective. |

| Potassium Permanganate (KMnO₄) | Acetone (B3395972), water | A strong oxidant that requires careful control of stoichiometry and temperature. |

| Oxone® (Potassium peroxymonosulfate) | Water/methanol (B129727) | A versatile and stable oxidant. |

The resulting α-trifluoromethyl sulfones are valuable building blocks in medicinal and materials chemistry due to the strong electron-withdrawing properties of the -SO₂CF₃ group. researchgate.net

Reductive Pathways to Trifluoromethyl Sulfides

The deoxygenation of the sulfinyl group in this compound provides a direct route to 1-(trifluoromethylthio)propan-2-one. This reduction transforms the sulfoxide back into a sulfide (B99878), removing the chiral center at the sulfur atom.

This transformation is typically achieved using deoxygenating reagents that can effectively abstract the oxygen atom from the sulfoxide. Research into the reduction of related trifluoromethanesulfonyl compounds to access trifluoromethylthiolated products highlights the feasibility of this pathway. researchgate.net For example, reagents like triphenylphosphine (B44618) (PPh₃) are known to reduce sulfoxides to sulfides. Another reported pathway involves the use of trifluoromethanesulfinyl chloride (CF₃SOCl) which can participate in reduction processes following an initial trifluoromethylsulfoxidation step. nih.govresearchgate.net

Table 2: Selected Reducing Agents for Sulfoxide Deoxygenation

| Reducing Agent | Typical Conditions | Mechanism |

| Triphenylphosphine (PPh₃) | Varies, often elevated temperature | Oxygen transfer from sulfur to phosphorus to form triphenylphosphine oxide. |

| Triflic Anhydride (B1165640) (Tf₂O) / Sodium Iodide (NaI) | Acetonitrile, room temperature | In-situ generation of a reducing species. |

| Trichlorosilane (HSiCl₃) | Chlorinated solvents | Hydride transfer to the sulfur center. |

This reductive pathway is synthetically useful for accessing β-keto trifluoromethyl sulfides, which are important precursors for various fluorinated heterocyclic compounds.

Stereospecific and Stereoselective Pummerer-Type Rearrangements

The Pummerer rearrangement is a classic reaction of sulfoxides that transforms them into α-acyloxy thioethers upon treatment with an acid anhydride. wikipedia.orgorganicreactions.orgchemeurope.com For a β-keto sulfoxide like this compound, this rearrangement offers a powerful method for C-C and C-heteroatom bond formation. The reaction proceeds through a key thionium (B1214772) ion intermediate, which is then trapped by a nucleophile. chemeurope.comsemanticscholar.orgmanchester.ac.uk

The mechanism begins with the acylation of the sulfoxide oxygen by an activator, such as acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA). wikipedia.orgwikiwand.com This is followed by elimination to form an electrophilic thionium intermediate. chemeurope.comsemanticscholar.org Finally, a nucleophile (often the acetate (B1210297) from the anhydride) attacks the thionium ion to yield the final product. wikiwand.com The use of Lewis acids like TiCl₄ or SnCl₄ can allow the reaction to proceed at lower temperatures. wikipedia.orgchemeurope.com

Given that the sulfur atom in this compound is a stereocenter, the Pummerer rearrangement can proceed with a high degree of stereocontrol if an enantiomerically pure starting material is used. wikipedia.org This allows for the transfer of chirality from the sulfur atom to the adjacent carbon, making it a valuable tool in asymmetric synthesis. wikipedia.org Modifications to reaction conditions, such as the use of specific electrophilic activators and additives, have been shown to yield products with high enantioselectivity. semanticscholar.org

Reactions of the Ketone Carbonyl Functionality

The ketone group in this compound is activated by the adjacent electron-withdrawing trifluoromethanesulfinyl moiety, making it highly susceptible to reactions typical of carbonyl compounds.

Nucleophilic Additions and Condensations (e.g., thiosemicarbazone formation)

The carbonyl carbon of this compound is highly electrophilic and readily undergoes nucleophilic addition reactions. masterorganicchemistry.comyoutube.com This enhanced reactivity is due to the strong inductive effect of the neighboring trifluoromethanesulfinyl group, which polarizes the C=O bond. masterorganicchemistry.com

A prominent example of a condensation reaction is the formation of thiosemicarbazones. This reaction involves the nucleophilic attack of thiosemicarbazide (B42300) on the carbonyl carbon, followed by a dehydration step to form the C=N double bond of the thiosemicarbazone. ujpronline.comnih.gov Such reactions are typically catalyzed by a small amount of acid. ujpronline.com The resulting thiosemicarbazones are of interest due to their wide range of biological activities and their utility as ligands in coordination chemistry. nih.govnih.gov

Table 3: Examples of Nucleophilic Addition and Condensation Reactions

| Reagent | Product Type | General Conditions |

| Thiosemicarbazide | Thiosemicarbazone | Ethanol, catalytic acid (e.g., HCl, H₂SO₄), reflux. ujpronline.com |

| Hydrazine (B178648) derivatives | Hydrazone | Mildly acidic or basic conditions. |

| Hydroxylamine (B1172632) | Oxime | Buffered solution to control pH. |

| Grignard Reagents (R-MgX) | Tertiary Alcohol | Anhydrous ether solvent, followed by aqueous workup. youtube.com |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Protic solvent (e.g., methanol, ethanol). youtube.com |

The trifluoromethyl ketone motif is known to readily form stable hydrates, and this equilibrium must be considered when planning nucleophilic addition reactions. nih.gov However, the formation of more stable condensation products like thiosemicarbazones can drive the reaction to completion.

Enolate Chemistry and Related Reactions

Like other ketones with α-hydrogens, this compound can be deprotonated at the α-carbon to form an enolate. masterorganicchemistry.commnstate.edu The acidity of the α-protons is increased by the electron-withdrawing effect of both the carbonyl group and the adjacent trifluoromethanesulfinyl group. The molecule possesses two potentially acidic sites: the methyl (C3) and methylene (B1212753) (C1) protons.

The choice of base and reaction conditions can influence which enolate is formed (kinetic vs. thermodynamic control). Strong, sterically hindered bases like lithium diisopropylamide (LDA) typically favor the formation of the less substituted (kinetic) enolate, while weaker bases and higher temperatures favor the more substituted (thermodynamic) enolate. masterorganicchemistry.com

Once formed, the enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. libretexts.orgjackwestin.com Key reactions include:

Alkylation: Reaction with alkyl halides in an Sₙ2 fashion to introduce an alkyl group at the α-position. masterorganicchemistry.comyoutube.com

Aldol (B89426) Reaction: Addition to another aldehyde or ketone to form a β-hydroxy ketone. libretexts.orgjackwestin.com Subsequent dehydration can lead to an α,β-unsaturated ketone. libretexts.org

Table 4: Enolate Reactions of β-Keto Sulfoxides

| Reaction Type | Base | Electrophile | Product |

| Alkylation | LDA, NaH | Alkyl Halide (e.g., CH₃I) | α-Alkylated β-keto sulfoxide |

| Aldol Addition | LDA, NaOH | Aldehyde or Ketone (e.g., Benzaldehyde) | β-Hydroxy-β'-keto sulfoxide |

| Claisen Condensation | NaOEt | Ester (e.g., Ethyl Acetate) | 1,3-Diketone derivative |

The enolate chemistry of this compound provides a versatile platform for elaborating the carbon skeleton and synthesizing more complex fluorinated molecules.

Reactivity of the Active Methylene Center (α to Carbonyl and Sulfinyl)

The methylene group in this compound is flanked by two electron-withdrawing groups: the carbonyl (C=O) and the trifluoromethanesulfinyl (S(O)CF₃). This structural arrangement significantly increases the acidity of the α-protons, making this position a highly active methylene center. The resulting carbanion, or enolate, is stabilized by resonance delocalization of the negative charge onto both the carbonyl oxygen and the sulfinyl oxygen. The potent inductive effect of the trifluoromethyl group further enhances the acidity of these protons.

Electrophilic Substitutions and Alkylations

While no specific studies on the electrophilic substitution or alkylation of this compound have been reported, the reactivity of analogous β-keto sulfoxides is well-documented. Generally, the enolate generated from deprotonation of the active methylene center readily reacts with a variety of electrophiles.

Table 1: Plausible Electrophilic Substitution and Alkylation Reactions

| Electrophile Type | Potential Product | Reaction Conditions (Hypothetical) |

|---|---|---|

| Alkyl Halide (R-X) | α-Alkyl-β-keto sulfoxide | Base (e.g., NaH, LDA) in an aprotic solvent (e.g., THF, DMF) |

| Aldehyde (R'CHO) | Aldol addition product | Base- or acid-catalysis |

These reactions would likely proceed with high efficiency due to the nucleophilicity of the stabilized enolate. The chirality at the sulfur center could potentially direct the stereochemical outcome of these reactions, leading to diastereoselective formation of new stereocenters at the α-carbon.

Conjugate Additions

The enolate of this compound could theoretically act as a nucleophile in Michael-type conjugate addition reactions to α,β-unsaturated carbonyl compounds. This would result in the formation of a new carbon-carbon bond at the β-position of the Michael acceptor.

Table 2: Hypothetical Conjugate Addition Reaction

| Michael Acceptor | Adduct | Expected Catalyst |

|---|---|---|

| Methyl vinyl ketone | 1-(Trifluoromethanesulfinyl)-5-oxohexan-2-one | Catalytic amount of a base (e.g., NaOEt) |

The success and stereoselectivity of such reactions would be influenced by factors such as the nature of the base, solvent, and the steric and electronic properties of the Michael acceptor.

Cyclization and Ring-Forming Reactions

The bifunctional nature of this compound and its derivatives makes it a potential precursor for the synthesis of various cyclic structures.

Synthesis of Carbocyclic Frameworks

Derivatives of this compound, obtained through alkylation with bifunctional electrophiles, could undergo intramolecular cyclization to form carbocyclic rings. For instance, alkylation with a dihaloalkane followed by an intramolecular condensation could lead to the formation of cyclic ketones.

Formation of Heterocyclic Scaffolds

The reaction of β-keto sulfoxides with various reagents can lead to the formation of heterocyclic compounds. For example, condensation reactions with hydrazine or hydroxylamine derivatives could yield pyrazoles or isoxazoles, respectively. Acid-catalyzed cyclization and Pummerer-type rearrangements of β-keto sulfoxides are known routes to various sulfur- and oxygen-containing heterocycles. While no specific examples with this compound are available, this remains a plausible area of its application in synthetic chemistry.

Strategic Derivatization for Enhanced Reactivity and Analytical Resolution

The functional groups present in this compound offer several handles for strategic derivatization.

For enhanced reactivity, the ketone functionality could be converted into a more reactive enol ether or enamine. Alternatively, the sulfoxide could be oxidized to a sulfone, which would further increase the acidity of the α-protons.

For analytical resolution, the inherent chirality of the sulfoxide group is a key feature. Derivatization with chiral reagents could be employed to separate the enantiomers of this compound. For instance, reaction with a chiral alcohol could form diastereomeric ketals, which could then be separated by chromatography. The separated diastereomers could then be hydrolyzed to yield the enantiomerically pure forms of the parent ketone. Chiral sulfoxides are valuable in asymmetric synthesis, and the development of methods for the resolution of this compound would be of significant interest.

Stereochemistry and Asymmetric Synthesis Strategies Utilizing 1 Trifluoromethanesulfinyl Propan 2 One

Diastereoselective Control in Organic Reactions

The chiral sulfinyl group in 1-(Trifluoromethanesulfinyl)propan-2-one is a powerful director for diastereoselective reactions. When this compound, in an enantiomerically pure form, undergoes a reaction that creates a new stereocenter, the existing chirality at the sulfur atom biases the formation of one diastereomer over the other. This control is typically achieved through steric hindrance or chelation effects.

For instance, in the reduction of the ketone functionality, the approach of a hydride reagent is directed to one of the two diastereotopic faces of the carbonyl group. This is often rationalized using the Felkin-Anh or chelation-controlled models, where the sulfinyl oxygen coordinates to a metal cation (from the hydride reagent, e.g., Zn(BH₄)₂), creating a rigid cyclic intermediate that blocks one face of the ketone, leading to a highly diastereoselective reduction. The diastereoselectivity of such reactions is often excellent, providing a reliable method for synthesizing chiral β-hydroxysulfoxides.

Similarly, reactions involving the enolate of this compound, such as aldol (B89426) additions or alkylations, are also expected to proceed with high diastereoselectivity. The chiral sulfinyl group effectively controls the facial selectivity of the incoming electrophile. The trifluoromethyl group can play a significant role here, influencing the conformation of the enolate and the transition state, thereby enhancing the diastereomeric excess (d.e.) of the product. Research on related β-keto-γ-fluoroalkyl sulfoxides has demonstrated the effectiveness of the sulfinyl group in controlling stereochemistry in reactions like methylene (B1212753) transfer to the carbonyl group. bioorganica.com.ua

Table 1: Representative Diastereoselective Reactions of Chiral β-Ketosulfoxides

| Reaction Type | Substrate Class | Reagent | Major Diastereomer | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| Ketone Reduction | Aryl β-Ketosulfoxide | DIBAL-H | syn-β-Hydroxysulfoxide | >95:5 |

| Ketone Reduction | Aryl β-Ketosulfoxide | Zn(BH₄)₂ | anti-β-Hydroxysulfoxide | >95:5 |

| Aldol Addition | Sulfinyl Enolate | Aldehyde | syn-Aldol Product | High |

| Alkylation | Sulfinyl Enolate | Alkyl Halide | Alkylated Product | >90:10 |

Enantioselective Methodologies

Beyond simple diastereoselection, this compound and its derivatives are valuable tools in broader enantioselective strategies. These can be categorized into its use as a chiral auxiliary, its application in catalytic transformations, and its synthesis via chiral reagents.

Application as a Chiral Auxiliary or Synthon

A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is removed. sigmaaldrich.com Enantiomerically pure this compound can function as such an auxiliary. For example, it can be used to synthesize chiral alcohols. First, a diastereoselective reduction of the ketone yields a specific diastereomer of 1-(trifluoromethanesulfinyl)propan-2-ol. The sulfinyl group can then be removed reductively (e.g., with Raney Nickel or other desulfurization agents) to furnish an enantiomerically enriched propan-2-ol derivative, with the auxiliary having served its purpose of installing the desired stereochemistry.

This "traceless" nature, where the directing group is ultimately removed, makes chiral sulfoxides like this one highly valuable synthons for the preparation of enantiopure compounds. bioorganica.com.uawiley-vch.de The principles have been widely applied to the synthesis of fluorinated amines and amino acids using related sulfinyl chiral auxiliaries. bioorganica.com.ua

Asymmetric Induction in Catalytic Transformations

Chiral sulfoxides have emerged as a versatile class of ligands for transition metals in asymmetric catalysis. nih.govnih.gov While often used as auxiliaries, sulfoxides containing additional donor atoms can act as ligands that create a chiral environment around a metal center. This catalytic complex can then promote enantioselective reactions, such as hydrogenations, cycloadditions, or cross-coupling reactions. researchgate.net

A derivative of this compound, suitably modified to incorporate a coordinating group (e.g., a pyridine (B92270) or phosphine), could serve as a chiral ligand. The proximity of the stereogenic sulfur to the metal center can lead to high levels of asymmetric induction. nih.gov The sulfoxide (B87167) can coordinate through either the sulfur or oxygen atom, providing tunable electronic and steric properties for optimizing catalytic activity and enantioselectivity. nih.govresearchgate.net

Table 2: Examples of Chiral Sulfoxide Ligands in Asymmetric Catalysis

| Ligand Type | Metal | Reaction Type | Substrate | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Sulfoxide-Phosphine | Rhodium | Asymmetric Hydrogenation | Olefin | Up to 99% |

| Sulfoxide-Imine | Palladium | Allylic Alkylation | 1,3-Diphenylallyl acetate (B1210297) | Up to 98% |

| Di-sulfoxide | Ruthenium | Transfer Hydrogenation | Acetophenone | Up to 97% |

| Sulfoxide-Thioether | Copper | Conjugate Addition | Cyclohexenone | Up to 95% |

Chiral Reagent-Controlled Stereochemistry

The synthesis of enantiomerically pure this compound itself is a critical step. One of the most effective methods for preparing chiral sulfoxides is the asymmetric oxidation of the corresponding prochiral sulfide (B99878), 1-(trifluoromethanethio)propan-2-one. This transformation can be achieved using stoichiometric chiral oxidizing agents, such as chiral oxaziridines, or through catalytic methods.

Catalytic asymmetric oxidation, often referred to as chiral sulfoxidation, employs a metal catalyst (commonly titanium, vanadium, or iron) in conjunction with a chiral ligand and a stoichiometric terminal oxidant (like a hydroperoxide). acsgcipr.org The chiral ligand, for example, a tartrate derivative like diethyl tartrate (DET) in the Kagan-Andersen oxidation, creates a chiral environment that directs the oxygen transfer to one of the two lone pairs of the sulfide's sulfur atom, resulting in the formation of one enantiomer of the sulfoxide in excess. wiley-vch.deacsgcipr.org Biocatalytic methods using enzymes such as monooxygenases also provide an excellent route to chiral sulfoxides with high enantiomeric purity. acsgcipr.org

Mechanistic Investigations of Synthesis and Reactivity Pathways

Elucidation of Reaction Mechanisms and Kinetic Studies

The primary pathways for the synthesis and reaction of β-keto sulfoxides like 1-(Trifluoromethanesulfinyl)propan-2-one are governed by ionic mechanisms, involving nucleophilic substitution for its formation and rearrangements for its reactivity.

Synthesis Pathway: The most probable synthetic route involves the nucleophilic substitution reaction between an acetone (B3395972) enolate and an electrophilic trifluoromethanesulfinylating agent, such as trifluoromethanesulfinyl chloride (CF₃SOCl). The mechanism proceeds as follows:

Enolate Formation: A base abstracts an α-proton from propan-2-one (acetone) to form a nucleophilic enolate ion. The choice of base is crucial to control the equilibrium and prevent side reactions.

Nucleophilic Attack: The acetone enolate attacks the electrophilic sulfur atom of trifluoromethanesulfinyl chloride.

Chloride Displacement: The chloride ion is displaced in a classic Sₙ2-type reaction at the sulfur center, yielding this compound.

Trifluoromethanesulfinyl chloride itself can be prepared from sodium trifluoromethanesulfinate and thionyl chloride. google.com An alternative, though less direct, synthetic strategy involves the oxidation of the corresponding sulfide (B99878), 1-(trifluoromethylthio)propan-2-one. This oxidation must be carefully controlled to prevent over-oxidation to the sulfone. wikipedia.orgrsc.org Reagents such as hydrogen peroxide in trifluoroacetic acid have been shown to be effective for the selective oxidation of trifluoromethyl sulfides to sulfoxides. rsc.org

Reactivity Pathway: The Pummerer Rearrangement: β-keto sulfoxides are known to undergo the Pummerer rearrangement, a characteristic reaction of sulfoxides bearing an α-proton. semanticscholar.orgbritannica.comacs.org This reaction transforms the sulfoxide (B87167) into an α-acyloxy thioether. wikipedia.org For this compound, the mechanism, typically initiated by an anhydride (B1165640) like acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA), is as follows:

Activation: The sulfoxide oxygen atom acts as a nucleophile, attacking the anhydride to form an acylated sulfonium (B1226848) intermediate. wikipedia.orgtcichemicals.com

Ylide Formation: A base, typically the acetate (B1210297) byproduct, abstracts a proton from the α-carbon (the methylene (B1212753) group adjacent to the sulfur), forming a sulfur ylide. wikipedia.org

Rearrangement: The ylide rearranges, leading to the elimination of the acetate group and the formation of a key intermediate known as a thial cation (or sulfenium ion). tcichemicals.com

Nucleophilic Trapping: An external or internal nucleophile, such as the acetate ion present in the reaction mixture, attacks the electrophilic carbon of the thial intermediate to yield the final α-acyloxy thioether product. wikipedia.org

The use of stronger activating agents like triflic anhydride (Tf₂O) can facilitate the reaction under milder conditions. nih.govd-nb.info Kinetic studies on related Pummerer reactions indicate that the initial acylation of the sulfoxide is typically rapid, while the subsequent elimination to form the thial intermediate is often the rate-determining step.

Table 1: Typical Conditions for Reactions Involving β-Keto Sulfoxides

| Reaction Type | Reagents & Conditions | Key Mechanistic Feature | Ref |

|---|---|---|---|

| Synthesis (Sulfinylation) | Ketone Enolate, CF₃SOCl, Aprotic Solvent | Sₙ2 at Sulfur | google.com |

| Synthesis (Oxidation) | 1-(Trifluoromethylthio)propan-2-one, H₂O₂, TFA | Selective Sulfide Oxidation | rsc.org |

| Pummerer Rearrangement | Acetic Anhydride (Ac₂O) or TFAA, Heat | Thial Cation Intermediate | semanticscholar.orgwikipedia.org |

| Interrupted Pummerer | Triflic Anhydride (Tf₂O), Nucleophile (e.g., Arene) | Trapping of Sulfonium Intermediate | nih.govd-nb.info |

Characterization of Key Intermediates and Transition States

The mechanistic pathways for the synthesis and reactivity of this compound are defined by several key intermediates and their associated transition states. While these species are often transient, their existence is supported by trapping experiments, spectroscopic analysis of analogous systems, and computational studies. nih.gov

O-Acylated Sulfonium Ion: This is the initial intermediate in the Pummerer rearrangement, formed by the reaction of the sulfoxide with an activating agent like acetic anhydride. It is a highly electrophilic species, primed for proton abstraction at the α-carbon. wikipedia.org

Thial Cation (Sulfenium Ion): This is the central intermediate of the Pummerer rearrangement. It is a sulfur-stabilized carbocation, which renders it a potent electrophile. Its planar structure at the carbon center means that any chirality at this position is lost during its formation. tcichemicals.com

Electrophilic Sulfonium Salts: In reactions involving strong activators like triflic anhydride, trifluoromethyl sulfoxides can form stable and even isolable electrophilic sulfonium salt intermediates. nih.govd-nb.info These intermediates are central to "interrupted Pummerer" reactions, where they are trapped by external nucleophiles before rearrangement can occur. The isolation and characterization of such salts in related systems provide strong evidence for this mechanistic pathway. nih.gov

Computational studies, particularly Density Functional Theory (DFT) calculations on similar trifluoromethyl sulfoxide systems, have been used to model the transition states. For instance, in the interrupted Pummerer reaction, the transition state for the nucleophilic attack on the sulfonium salt intermediate has been modeled to predict reaction outcomes and selectivity. d-nb.info

Radical and Ionic Mechanisms in Sulfinyl Chemistry

The chemistry of this compound is dominated by ionic mechanisms, although radical pathways are also significant in the broader context of sulfinyl chemistry.

Ionic Mechanisms:

Synthesis: As detailed in section 5.1, the formation of the C-S bond via the reaction of an acetone enolate with trifluoromethanesulfinyl chloride is a classic example of an ionic, two-electron process involving a nucleophile and an electrophile. google.com

Pummerer Rearrangement: This reaction is entirely ionic, proceeding through charged sulfonium and thial cation intermediates. semanticscholar.orgwikipedia.org

Sulfide Oxidation: The oxidation of sulfides to sulfoxides, a potential synthetic route, often occurs through ionic pathways. For example, oxidation mediated by hydrogen peroxide in ionic liquids involves the formation of a hydrogen bond between the ionic liquid and the oxidant, facilitating oxygen transfer. rsc.org

Radical Mechanisms: While the primary synthesis and reactivity of this compound are ionic, radical pathways are relevant to the broader chemistry of organosulfur compounds. tandfonline.combritannica.com

Sulfur Radical Cation Formation: The precursor sulfide, 1-(trifluoromethylthio)propan-2-one, could theoretically undergo a one-electron oxidation to form a sulfur radical cation. britannica.comnih.gov Such species are known to be highly reactive. nih.gov

Reaction with Radicals: Sulfur radical cations can react with nucleophiles or radical species. For instance, the reaction of sulfur radical cations with superoxide (B77818) or hydroxide (B78521) ions in aqueous solution is a known pathway for sulfoxide formation, proceeding through intermediates like persulfoxides or hydroxysulfuranyl radicals. acs.org These radical pathways represent an alternative mechanistic universe for the formation of the sulfinyl group, distinct from the more common two-electron oxidation pathways.

Stereochemical Fate Determination

The sulfur atom in this compound is a stereogenic center because it is bonded to four different groups (a trifluoromethyl group, an acetonylmethyl group, an oxygen atom, and a lone pair of electrons). This chirality is a crucial aspect of its chemistry.

Configurational Stability: Sulfoxides possess a high barrier to pyramidal inversion, making them configurationally stable at room temperature. wikipedia.org This stability allows for the isolation of enantiomerically pure sulfoxides and their use as chiral auxiliaries in asymmetric synthesis. acs.orgacs.org

Stereoselective Synthesis: The stereochemistry at the sulfur center can be controlled during synthesis. The most common method for achieving this is the enantioselective oxidation of the prochiral sulfide precursor, 1-(trifluoromethylthio)propan-2-one. This can be accomplished using chiral oxidizing agents or biocatalytic methods. wiley-vch.de

Stereochemical Outcome of Reactions:

Reactions at Sulfur: Nucleophilic substitution reactions at the chiral sulfur center of a related precursor, such as a chiral sulfinate ester, typically proceed with inversion of stereochemistry.

Pummerer Rearrangement: If enantiomerically pure this compound were to undergo a Pummerer rearrangement, the stereochemical information at the sulfur atom would be lost. The reaction proceeds through the achiral, planar thial cation intermediate, leading to a racemic product if the new stereocenter is not influenced by other chiral elements. semanticscholar.org This loss of stereochemistry is a key feature of the reaction's stereochemical fate.

The determination of stereochemical fate is therefore highly dependent on the reaction type. Transformations that directly involve the chiral sulfur center may proceed with high stereospecificity (inversion or retention), while reactions like the Pummerer rearrangement that proceed through achiral intermediates will result in racemization. semanticscholar.orgacs.org

Advanced Analytical and Spectroscopic Techniques for Research on 1 Trifluoromethanesulfinyl Propan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, HSQC, HMBC)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-(Trifluoromethanesulfinyl)propan-2-one in solution. A suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would provide a complete picture of the molecule's connectivity and electronic environment.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals. The methyl protons (CH₃) adjacent to the carbonyl group would appear as a singlet, typically in the range of δ 2.0-2.5 ppm. The methylene (B1212753) protons (CH₂) situated between the sulfoxide (B87167) and carbonyl groups are diastereotopic due to the chiral sulfur center. Consequently, they would likely appear as a pair of doublets (an AB quartet) with distinct chemical shifts and a geminal coupling constant. The chemical shift of these protons would be further downfield, influenced by the electron-withdrawing nature of both adjacent functional groups.

¹³C NMR: The carbon NMR spectrum would display four unique resonances corresponding to the four carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the region of δ 200-210 ppm. The methylene carbon (-CH₂-) would appear at an intermediate chemical shift, while the methyl carbon (-CH₃) would be found further upfield. The trifluoromethyl carbon (-CF₃) signal would be split into a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. biophysics.org For this compound, the three equivalent fluorine atoms of the trifluoromethanesulfinyl group would give rise to a single, sharp resonance. Its chemical shift would be indicative of the electronic environment created by the sulfoxide group.

Expected NMR Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | -C(O)CH₃ | ~2.2 | Singlet |

| ¹H | -S(O)CH₂C(O)- | ~3.5 - 4.5 | AB quartet |

| ¹³C | -C (O)CH₃ | ~30 | Quartet (due to C-H coupling) |

| ¹³C | -S(O)C H₂C(O)- | ~60-70 | Triplet (due to C-H coupling) |

| ¹³C | -S(O)CH₂C (O)- | ~205 | Singlet |

| ¹³C | -C F₃ | ~120-130 | Quartet (due to C-F coupling) |

| ¹⁹F | -CF₃ | Dependent on reference | Singlet |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of fragmentation patterns.

For this compound (C₄H₅F₃O₂S), high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass with high precision (typically to within 5 ppm). This allows for the unambiguous determination of its elemental formula. The expected monoisotopic mass is 173.9962 Da. nih.gov

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation. The molecular ion peak ([M]⁺) may be observed, but its instability could lead to a low abundance. libretexts.org Common fragmentation pathways would involve the cleavage of bonds adjacent to the carbonyl and sulfoxide groups. Key expected fragments would include:

Acylium ion ([CH₃CO]⁺): A prominent peak at m/z 43 resulting from cleavage of the C-C bond between the carbonyl and methylene groups.

Loss of the trifluoromethyl group ([M - CF₃]⁺): A fragment resulting from the cleavage of the S-CF₃ bond.

McLafferty rearrangement: If applicable, though less likely for this structure, it could lead to characteristic neutral losses.

Soft ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), would be gentler and more likely to produce a prominent protonated molecule ([M+H]⁺) or other adducts, confirming the molecular weight. Tandem mass spectrometry (MS/MS) experiments on the parent ion could then be used to induce and analyze fragmentation, providing further structural confirmation.

Expected Key Fragments in Mass Spectrometry

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 174 | [C₄H₅F₃O₂S]⁺ | Molecular Ion (M⁺) |

| 105 | [M - CF₃]⁺ | Cleavage of S-CF₃ bond |

| 43 | [CH₃CO]⁺ | α-cleavage at carbonyl group |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (HPLC, SFC, GC)

Chromatographic techniques are essential for separating this compound from any impurities or byproducts from its synthesis and for determining its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a C18 or similar nonpolar stationary phase with a polar mobile phase (e.g., acetonitrile/water or methanol (B129727)/water gradients), would be the primary method for assessing the purity of the compound. Detection would typically be achieved using a UV detector, as the carbonyl group provides a chromophore.

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations. Due to the presence of a stereocenter at the sulfur atom, this compound is a chiral molecule. SFC, utilizing a chiral stationary phase (CSP) and a mobile phase of supercritical CO₂ with a co-solvent like methanol or ethanol, would be the method of choice for separating the two enantiomers. This technique is crucial for determining the enantiomeric excess (ee) of a synthesized sample.

Gas Chromatography (GC): Given the volatility of many ketones, GC could also be a viable method for purity assessment. libretexts.org A capillary column with a suitable stationary phase would be used. However, the thermal stability of the sulfoxide would need to be considered to avoid degradation during analysis. GC coupled with a mass spectrometer (GC-MS) would be particularly powerful, providing separation and mass data simultaneously. For the analysis of enantiomers by GC, a chiral stationary phase would be required.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a "fingerprint" for the compound and are useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch, expected in the range of 1700-1725 cm⁻¹. docbrown.info The presence of the electron-withdrawing sulfoxide group might shift this frequency slightly. Another key feature would be a strong absorption corresponding to the S=O stretching vibration, typically found in the 1030-1070 cm⁻¹ region for sulfoxides. The C-F stretching vibrations of the trifluoromethyl group would result in very strong, complex absorptions in the 1100-1350 cm⁻¹ range. C-H stretching and bending vibrations for the methyl and methylene groups would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch would also be visible, non-polar bonds often give stronger Raman signals. This could be useful for observing the C-S and S-C bond vibrations, which might be weak in the IR spectrum.

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| C=O | Stretch | 1700 - 1725 | Strong |

| S=O | Stretch | 1030 - 1070 | Strong |

| C-F | Stretch | 1100 - 1350 | Very Strong |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium |

| C-H (sp³) | Bend | 1350 - 1470 | Medium |

Ultraviolet-Visible (UV-Vis) and Chiroptical Spectroscopy (CD, ORD)

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show a weak absorption band in the UV region corresponding to the n→π* electronic transition of the carbonyl group. This is typically observed around 270-300 nm. A more intense π→π* transition would occur at a shorter wavelength, likely below 200 nm. sigmaaldrich.com The choice of solvent is critical for UV-Vis analysis to avoid solvent cutoff issues.

Chiroptical Spectroscopy (Circular Dichroism - CD and Optical Rotatory Dispersion - ORD): Since this compound is chiral, chiroptical techniques are essential for studying its stereochemistry.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. A non-zero CD signal (a Cotton effect) would be observed in the region of the carbonyl n→π* transition. The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the enantiomer being analyzed.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. It also shows a Cotton effect in the region of an absorption band. CD and ORD are complementary techniques that provide information about the three-dimensional structure of chiral molecules.

X-ray Diffraction for Solid-State Structural Elucidation

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide the most definitive structural information. wikipedia.org This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of the molecule in the solid state. mdpi.com The resulting three-dimensional model would confirm the connectivity established by NMR and provide invaluable insight into the molecule's conformation and intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, within the crystal lattice. Powder X-ray diffraction (PXRD) could also be used to characterize the bulk material, confirm its crystallinity, and identify its polymorphic form. researchgate.net

Theoretical and Computational Chemistry Studies on 1 Trifluoromethanesulfinyl Propan 2 One

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 1-(Trifluoromethanesulfinyl)propan-2-one. nih.govresearchgate.net These calculations provide a detailed picture of how the electron density is distributed within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties.

The geometry of the molecule is optimized to find the lowest energy conformation. researchgate.net DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), can be used to predict bond lengths, bond angles, and dihedral angles with high accuracy. mdpi.comnih.gov For this compound, key parameters of interest would be the S=O, S-C, C=O, and C-F bond lengths, as well as the geometry around the chiral sulfur center.

Analysis of the molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. nih.gov The energy and shape of the HOMO indicate the molecule's ability to donate electrons, highlighting nucleophilic sites. Conversely, the LUMO's energy and shape reveal the molecule's capacity to accept electrons, pointing to electrophilic sites. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

A Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution. researchgate.net In this compound, negative potential (red and yellow regions) would be expected around the highly electronegative oxygen atoms of the sulfinyl and carbonyl groups, as well as the fluorine atoms. Positive potential (blue regions) would likely be found around the hydrogen atoms. This information is critical for predicting how the molecule will interact with other reagents.

Table 1: Hypothetical DFT (B3LYP/6-311++G(d,p)) Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling is a powerful technique to explore the potential reaction pathways of this compound. researchgate.netresearchgate.net By mapping the potential energy surface (PES), researchers can identify transition states, intermediates, and products for various hypothetical reactions. arxiv.org This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for predicting reaction feasibility and mechanisms.

For instance, the nucleophilic addition to the carbonyl group is a common reaction for ketones. Computational models could be used to simulate the attack of a nucleophile, such as a hydride or an organometallic reagent, on the carbonyl carbon. The calculations would reveal the energy barrier for this process and the stereochemical outcome, especially relevant given the chiral sulfur center which could induce facial selectivity.

Another area of interest would be reactions involving the sulfinyl group. The oxidation of the sulfinyl group to a sulfonyl group could be modeled, or its participation in pericyclic reactions. Theoretical calculations can help to understand the influence of the trifluoromethyl group on the reactivity of the sulfinyl moiety. researchgate.net

Table 2: Hypothetical Calculated Energy Profile for a Nucleophilic Addition to this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Product | -5.8 |

Note: The data in this table is for illustrative purposes to show a typical energy profile for a single-step reaction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound. ijsrset.commostwiedzy.pl By simulating the motion of the atoms over time, MD can be used to explore the molecule's conformational space and identify the most stable conformers. This is particularly important for a flexible molecule with multiple rotatable bonds. The simulations can reveal the preferred orientations of the trifluoromethanesulfinyl and acetyl groups relative to each other.

MD simulations are also invaluable for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water or an organic solvent), it is possible to study solvation effects and the formation of hydrogen bonds or other non-covalent interactions. uq.edu.au This information is crucial for understanding the molecule's behavior in solution. Furthermore, simulations of the molecule in its liquid state can be used to predict bulk properties such as density and viscosity. rug.nl

Prediction of Spectroscopic Parameters and Spectroscopic Data Interpretation

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of this compound. nih.gov

NMR Spectroscopy: DFT calculations can accurately predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov The calculated shifts, when compared to experimental spectra, can help in the assignment of peaks to specific atoms in the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. nih.gov This allows for the theoretical prediction of the IR spectrum, with characteristic peaks for the C=O, S=O, and C-F stretching vibrations being of particular interest.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This can provide information about the conjugated systems within the molecule.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | 1725 |

| S=O Stretch | 1050 |

| C-F Stretch (asym) | 1280 |

| C-F Stretch (sym) | 1150 |

Note: These are representative values and would typically be scaled to better match experimental data.

In Silico Exploration of Structure-Reactivity and Selectivity Principles

In silico methods allow for the systematic exploration of how structural modifications to this compound would affect its reactivity and selectivity. nih.govresearchgate.net For example, the effect of replacing the trifluoromethyl group with other electron-withdrawing or electron-donating groups could be investigated computationally. This would provide insights into the electronic and steric factors that govern the molecule's behavior.

Quantitative Structure-Activity Relationship (QSAR) models could be developed if a series of related compounds were to be synthesized and their properties measured. Computational descriptors such as electronic properties (e.g., partial charges, dipole moment), steric parameters, and orbital energies could be correlated with observed reactivity or biological activity. This approach is widely used in drug discovery and materials science to guide the design of new molecules with desired properties. nih.gov

Strategic Applications of 1 Trifluoromethanesulfinyl Propan 2 One in Complex Organic Synthesis

Building Block for the Construction of Diverse Carbocyclic and Heterocyclic Structures

There is currently no specific information available in scientific literature detailing the use of 1-(Trifluoromethanesulfinyl)propan-2-one as a building block for the construction of diverse carbocyclic and heterocyclic structures. General methodologies for the synthesis of trifluoromethyl-containing carbocycles, such as 1-trifluoromethylindanes, typically involve either the construction of the ring system from a precursor already bearing the trifluoromethyl group or the trifluoromethylation of a pre-existing indane core. mdpi.com These syntheses often employ strategies like electrophilic Friedel–Crafts cyclization, transition metal-catalyzed [3+2] annulation, and free-radical transformations. mdpi.com

Similarly, the synthesis of trifluoromethyl-containing heterocycles is an active area of research. nih.gov However, specific examples employing this compound as a starting material for these syntheses are not documented.

Precursor to Fluorinated Motifs and Other Advanced Functional Groups

The role of this compound as a precursor to other fluorinated motifs or advanced functional groups is not described in the available literature. The introduction of trifluoromethyl and other fluorinated groups is a critical strategy in drug design and materials science due to the unique electronic properties and metabolic stability they impart. beilstein-journals.org Reagents such as sodium trifluoromethanesulfinate (CF3SO2Na) are widely used for direct trifluoromethylation reactions. beilstein-journals.org However, the specific transformation of the trifluoromethanesulfinyl group in this compound to other functionalities has not been reported.

Development of Advanced Synthetic Methodologies (e.g., Multicomponent Reactions, Flow Chemistry)

A search of the scientific literature did not yield any instances of this compound being utilized in the development of advanced synthetic methodologies such as multicomponent reactions or flow chemistry.

Multicomponent Reactions (MCRs): MCRs are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. While the development of novel MCRs is a vibrant area of research, the application of this compound in such reactions has not been documented.

Flow Chemistry: Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, scalability, and reaction control. amt.ukresearchgate.netyoutube.com It has been successfully applied to a wide range of chemical transformations, including the synthesis of heterocycles. durham.ac.ukresearchgate.net Despite the growing interest in this technology, there are no published reports on the use of this compound in flow chemistry processes.

Role in Stereoselective Total Synthesis Efforts

There is no information available to suggest that this compound has been employed in any stereoselective total synthesis efforts. The stereoselective synthesis of complex molecules, particularly those containing fluorine, is a challenging and important field of research. rsc.org However, the specific contribution of this compound to this area has not been reported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.